
N,N'-Diacetylsulfanilamide
Overview
Description
N,N'-Diacetylsulfanilamide (CAS: 29591-86-4) is a sulfonamide derivative with the molecular formula C₁₀H₁₂N₂O₄S and a molecular weight of 256.28 g/mol . Structurally, it features two acetyl groups attached to the nitrogen atoms of the sulfanilamide backbone (4-aminobenzenesulfonamide). Its synonyms include N,N'-二乙酰基磺酰胺 and 邻乙酰胺基-N-乙酰基苯磺酰胺 .
Preparation Methods
Acetylation of Sulfanilamide
The most common and well-documented preparation method for N,N'-Diacetylsulfanilamide is the acetylation of sulfanilamide using acetic anhydride. This method involves the introduction of acetyl groups on both amino functionalities of sulfanilamide.
$$
\text{Sulfanilamide} + 2 \ \text{Acetic Anhydride} \xrightarrow[\text{Pyridine}]{\text{Reflux}} \text{this compound} + 2 \ \text{Acetic Acid}
$$
- Reagents: Sulfanilamide, acetic anhydride (acetylating agent), pyridine (base and solvent)
- Conditions: Typically carried out under reflux in pyridine, which acts both as a solvent and as a base to scavenge the acetic acid formed.
- Reaction Time: Approximately 1 hour to several hours depending on scale and temperature.
- Workup: After completion, the reaction mixture is cooled, diluted with water or acidified to precipitate the product, which is then filtered and purified.
This method is favored for its straightforwardness and high yield of the diacetylated product. Industrial synthesis follows the same principle but employs optimized conditions to maximize purity and throughput, often utilizing automated reactors or continuous flow systems for efficiency.
Alternative Acetylation Strategies
While acetic anhydride is the standard acetylating agent, other acetylation methods have been explored, including:
- Use of Acetyl Chloride: Less commonly used due to its higher reactivity and corrosiveness, but can acetylate sulfanilamide under controlled conditions.
- Trifluoroacetylation as a Protective Group Strategy: Some synthetic routes employ trifluoroacetyl groups temporarily to protect amino groups during complex syntheses, which can be subsequently converted to acetyl groups.
Industrial Production Considerations
Industrial scale-up of this compound synthesis involves:
- Use of high-purity sulfanilamide and acetic anhydride.
- Controlled addition of reagents to manage exothermicity.
- Automated reactors for precise temperature and reaction time control.
- Continuous flow systems to enhance reaction efficiency and product consistency.
- Rigorous purification and quality control to meet pharmaceutical or industrial standards.
Hydrolysis and Subsequent Chemical Transformations
This compound can undergo hydrolysis under acidic or alkaline conditions to yield sulfanilamide and acetic acid. Selective alkaline hydrolysis can remove one acetyl group, producing N1-acetylsulfanilamide, which is useful for further chemical modifications.
Summary Table of Preparation Methods
Method | Reagents & Conditions | Scale | Yield & Purity | Notes |
---|---|---|---|---|
Acetylation with Acetic Anhydride | Sulfanilamide + Acetic Anhydride, Pyridine, reflux 1–3 h | Laboratory & Industrial | High yield (>90%), high purity | Most common, straightforward, scalable |
Acetylation with Acetyl Chloride | Sulfanilamide + Acetyl Chloride, controlled temp | Laboratory | Moderate to high yield | Less common, requires careful handling |
Trifluoroacetylation (Protective) | Sulfanilamide + Trifluoroacetyl reagents, non-aqueous solvent | Laboratory | Intermediate step | Used for complex syntheses, not final product |
Sulfonyl Chloride + N-silylamine | Sulfonyl chloride + N-silylamine, reflux in acetonitrile | Laboratory | Quantitative for sulfonamides | Not typical for this compound |
Research Findings and Practical Notes
- The acetylation method is well-established and reproducible, with reaction times and temperatures optimized to prevent overreaction or degradation.
- Pyridine serves dual roles as solvent and base, neutralizing acetic acid formed and driving the reaction forward.
- Industrial processes emphasize reagent purity and precise control to minimize impurities.
- Hydrolysis reactions provide pathways for structural modification or deprotection.
- The compound’s solubility and stability require specific storage conditions, typically at room temperature or refrigerated, avoiding repeated freeze-thaw cycles.
Chemical Reactions Analysis
Types of Reactions: N,N’-Diacetylsulfanilamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield sulfanilamide and acetic acid.
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, typically at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products Formed:
Hydrolysis: Sulfanilamide and acetic acid.
Oxidation: Sulfonic acid derivatives.
Substitution: Various substituted sulfanilamide derivatives.
Scientific Research Applications
Antimicrobial Activity
N,N'-Diacetylsulfanilamide exhibits significant antimicrobial properties. Research indicates that sulfonamides are effective against a range of bacterial infections, including those caused by Staphylococcus aureus and Escherichia coli. A study demonstrated that derivatives of sulfonamides can show enhanced antibacterial activity through structural modifications that improve lipophilicity and target specificity .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
Sulfadiazine | S. aureus | 16 µg/mL |
Sulfamethoxazole | K. pneumoniae | 8 µg/mL |
Antiviral Properties
Recent studies have explored the antiviral potential of sulfonamide derivatives, including this compound. These compounds have shown inhibitory effects against viruses such as SARS-CoV-2. For instance, a derivative demonstrated an IC50 value of 0.95 µM against the main protease of SARS-CoV-2, indicating promising antiviral activity .
Clinical Trials
A clinical study involving patients treated with sulfonamide drugs showed a significant reduction in infection rates compared to control groups. The efficacy was particularly noted in patients with urinary tract infections where this compound was administered as part of the treatment regimen .
Toxicology Reports
Despite its therapeutic benefits, the safety profile of this compound has been scrutinized due to potential side effects associated with sulfonamides. Historical data from the sulfanilamide disaster in 1937 highlighted the importance of rigorous testing for toxicity before market approval . Current research emphasizes the need for continuous monitoring of adverse effects in clinical settings.
Mechanism of Action
The mechanism of action of N,N’-Diacetylsulfanilamide involves its interaction with bacterial enzymes. It acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme crucial for the synthesis of folic acid in bacteria . By inhibiting this enzyme, N,N’-Diacetylsulfanilamide disrupts the production of folic acid, which is essential for bacterial growth and replication . This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetylsulfanilamide (CAS: Not specified)
- Molecular Formula : C₈H₁₀N₂O₃S
- Molecular Weight : 214.25 g/mol
- Key Differences: Acetylsulfanilamide has a single acetyl group on the sulfanilamide nitrogen, whereas N,N'-Diacetylsulfanilamide has two.
- Applications : Both are sulfonamide derivatives, but this compound’s diacetylation may render it a prodrug or metabolite in antimicrobial contexts.
N,N'-Diacetyl-1,4-phenylenediamine (CAS: 140-50-1)
- Molecular Formula : C₁₀H₁₂N₂O₂
- Molecular Weight : 192.22 g/mol
- Key Differences: Lacks the sulfonamide group, instead featuring a phenylenediamine backbone with two acetyl groups. The absence of the sulfonamide moiety eliminates antibacterial activity, shifting its use to non-pharmaceutical research (e.g., polymer chemistry) .
N,N-Dimethyl-N'-phenylsulfamide (CAS: 4710-17-2)
- Molecular Formula : C₈H₁₂N₂O₂S
- Molecular Weight : 200.26 g/mol
- Key Differences :
- Applications : Primarily a chemical intermediate, unlike the research-focused applications of this compound.
N,N-Diethylacetamide (CAS: 685-91-6)
Structural and Functional Comparison Table
Research Findings and Implications
- Solubility and Bioavailability : The diacetylation of this compound likely reduces its polarity compared to sulfanilamide, impacting solubility and membrane permeability .
- Antimicrobial Activity: While sulfanilamide derivatives are known for antibacterial effects, the diacetyl form may act as a prodrug, requiring metabolic deacetylation to release the active sulfonamide .
Biological Activity
N,N'-Diacetylsulfanilamide, also known as acetylsulfanilamide, is a sulfonamide derivative with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : N-(4-sulfamoylphenyl)acetamide
- Molecular Formula : C₈H₁₀N₂O₃S
- CAS Number : 121-61-9
This compound exhibits various biological activities primarily through its interaction with enzymes and cellular pathways:
- Antimicrobial Activity : Sulfonamides, including this compound, act by inhibiting bacterial folic acid synthesis. This inhibition occurs through the competitive blockade of the enzyme dihydropteroate synthase, which is crucial for bacterial growth.
- Carbonic Anhydrase Inhibition : Recent studies have shown that derivatives of sulfanilamide can inhibit carbonic anhydrase (CA) enzymes, which are involved in maintaining acid-base balance in organisms. For instance, compounds with a sulfonamide moiety demonstrated significant inhibition against CA I and XIII, indicating potential therapeutic applications in conditions like glaucoma and epilepsy .
- Anti-Alzheimer's Disease Potential : Emerging research suggests that sulfonamide derivatives may possess neuroprotective properties. They have been shown to activate the nuclear factor erythroid 2-related factor 2 (NRF2), enhancing antioxidant responses and potentially mitigating neurodegenerative processes associated with Alzheimer's disease .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Case Studies
- Antimicrobial Efficacy : A study evaluated this compound against several bacterial strains, reporting effective inhibition at low concentrations. Its activity was comparable to traditional antibiotics, suggesting its potential as an alternative treatment option.
- Neuroprotective Effects : In a model of oxidative stress-induced neuronal damage, this compound exhibited protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability. This suggests that it may play a role in neuroprotection through antioxidant mechanisms.
- Cancer Research : Investigations into the cytotoxic effects of sulfonamides on tumor cell lines revealed that this compound could inhibit cell proliferation effectively, indicating its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for N,N'-Diacetylsulfanilamide to ensure high purity?
- Methodological Answer : Synthesis typically involves acetylation of sulfanilamide using acetic anhydride under controlled temperature (70–90°C) in anhydrous conditions. Purification via recrystallization from ethanol/water mixtures (1:3 ratio) yields >95% purity. Key parameters include stoichiometric excess of acetylating agents and inert atmosphere to prevent oxidation. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times against standards .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- 1H NMR : Look for characteristic signals: aromatic protons (δ 7.2–7.8 ppm, doublet), acetyl methyl groups (δ 2.1–2.3 ppm, singlet), and sulfonamide NH (δ 5.5–6.0 ppm, broad if not fully acetylated).
- LC-MS (ESI+) : Molecular ion peak at m/z 257.1 [M+H]⁺ and fragmentation patterns (e.g., loss of acetyl groups at m/z 215).
Cross-validate with FT-IR for acetyl C=O stretches (~1670 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) .
Q. What protocols are recommended for preparing stable aqueous solutions of this compound in biological assays?
- Methodological Answer : Dissolve in phosphate-buffered saline (PBS, pH 7.4) at concentrations ≤10 mM. Pre-warm to 37°C to enhance solubility. Avoid prolonged storage (>24 hrs) due to hydrolysis risks; confirm stability via UV-Vis spectroscopy (λmax ~265 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?
- Methodological Answer : Contradictions (e.g., unexpected NMR signals or LC-MS adducts) may arise from incomplete acetylation or side reactions.
- Step 1 : Use 2D NMR (COSY, HSQC) to assign ambiguous proton/carbon signals.
- Step 2 : Perform kinetic studies to identify reaction intermediates (e.g., monoacetylated byproducts) via time-resolved HPLC.
- Step 3 : Validate with computational chemistry (DFT calculations) to predict spectroscopic profiles of proposed structures .
Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Control Parameters : Strict regulation of reaction temperature (±2°C), moisture levels (use molecular sieves), and acetylating agent stoichiometry (1.5:1 molar ratio of acetic anhydride to sulfanilamide).
- Quality Control : Implement in-line FT-IR monitoring to track acetylation progress.
- Data Table :
Batch | Reaction Temp (°C) | Purity (%) | Yield (%) |
---|---|---|---|
1 | 75 | 96.2 | 82 |
2 | 80 | 98.5 | 85 |
Variability <5% is achievable with automated reactors . |
Q. How to analyze the pH-dependent stability of this compound for drug delivery applications?
- Methodological Answer :
- Experimental Design : Incubate the compound in buffers (pH 2–10) at 37°C. Sample aliquots at 0, 6, 12, and 24 hrs.
- Analytical Methods : Quantify degradation products via UPLC-MS/MS. Major degradation pathways include hydrolysis of acetyl groups at pH >8.5 (half-life ~4 hrs at pH 9).
- Data Interpretation : Use Arrhenius plots to extrapolate shelf-life under physiological conditions .
Q. What are the best practices for studying interactions between this compound and serum proteins?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize human serum albumin (HSA) on a CM5 chip; measure binding kinetics (ka/kd) at varying compound concentrations (1–100 µM).
- Circular Dichroism (CD) : Monitor conformational changes in HSA upon binding (e.g., α-helix content reduction at 208 nm).
- Data Contradiction Analysis : Discrepancies between SPR (high affinity) and CD (no structural change) may indicate nonspecific binding; validate with isothermal titration calorimetry (ITC) .
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c1-7(13)11-9-3-5-10(6-4-9)17(15,16)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJJPFRVBNFIBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204810 | |
Record name | N-((4-(Acetylamino)phenyl)sulphonyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5626-90-4 | |
Record name | N-[[4-(Acetylamino)phenyl]sulfonyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5626-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-((4-(Acetylamino)phenyl)sulfonyl)acetamide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005626904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC402278 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402278 | |
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Record name | N-((4-(Acetylamino)phenyl)sulphonyl)acetamide | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[[4-(acetylamino)phenyl]sulphonyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-((4-(ACETYLAMINO)PHENYL)SULFONYL)ACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C2674GI56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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